molecular formula C30H52O B210237 Cycloartanol CAS No. 4657-58-3

Cycloartanol

Cat. No. B210237
CAS RN: 4657-58-3
M. Wt: 428.7 g/mol
InChI Key: YABASAWVVRQMEU-YBXTVTTCSA-N
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Description

Cycloartanol is an important triterpenoid often found in plants. It belongs to the sterol class of steroids and is the starting point for the synthesis of almost all plant steroids . This makes them chemically distinct from the steroids of fungi and animals, which are instead produced from lanosterol .


Synthesis Analysis

The biosynthesis of cycloartenol starts from the triterpenoid squalene . It is the first precursor in the biosynthesis of other stanols and sterols, referred to as phytostanols and phytosterols in photosynthetic organisms and plants . A study has shown that a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .


Molecular Structure Analysis

Cycloartanol has a molecular formula of C30H52O . Its average mass is 428.733 Da and its monoisotopic mass is 428.401825 Da .


Chemical Reactions Analysis

Cycloartanol is involved in various chemical reactions. For instance, a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .


Physical And Chemical Properties Analysis

Cycloartanol is a solid at room temperature . It should be stored at -20°C for long-term storage (3 years) and at 4°C for short-term storage (2 years) .

Scientific Research Applications

Cycloartanol in Plant and Fungal Metabolism

Cycloartanol has been identified in various plants and fungi, contributing to their metabolic processes. In the seeds of red pepper (Capsicum annuum), cycloartanol, along with cycloartenol, forms a major component of the 4,4-dimethylsterol fraction, playing a role in the plant's sterol composition (Ito et al., 1977). Additionally, cycloartanol undergoes biotransformation in certain fungi, as observed in Mycobacterium sp., where it is metabolized into various steroidal compounds (Wang et al., 1990).

Cycloartanol in Aloe Vera and Its Effects on Metabolism

Cycloartanol, isolated from Aloe vera, has shown potential in altering gene expression related to glucose and lipid metabolism. In studies involving Zucker diabetic fatty (ZDF) rats, oral administration of cycloartanol resulted in reduced glucose levels, decreased serum and hepatic lipid concentrations, and altered expressions of genes involved in gluconeogenesis and lipogenesis (Misawa et al., 2012). Furthermore, cycloartanol and other Aloe vera phytosterols acted as ligands for peroxisome proliferator-activated receptors (PPAR), influencing the expression levels of PPAR target genes in diet-induced obesity (DIO) mice, suggesting a role in improving fatty acid metabolism in the liver (Nomaguchi et al., 2011).

Cycloartanol's Role in Immune Potentiation

Cycloartanol, along with other compounds isolated from Sutherlandia frutescens, has been investigated for its effects on immune response. It prompted an increase in IL-6 expression and acted as an effective suppressor of IL-10 expression, suggesting its potential in modulating cytokine expression and influencing the immune system (Gonyela et al., 2019).

Cycloartanol's Antimicrobial Properties

In a study focusing on Mycobacterium tuberculosis, cycloartanol was identified as one of the active compounds in inhibiting the growth of this bacterium. This finding highlights its potential antimicrobial properties and relevance in pharmaceutical research (Woldemichael et al., 2004).

Safety And Hazards

Cycloartanol should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided. In case of accidental contact, immediate medical attention is required .

Future Directions

Research on cycloartanol is ongoing, with a focus on its pharmacological activity and its role in plant growth and development . The biosynthetic pathway for astragalosides, which involves cycloartanol, remains elusive due to their complex structures and numerous reaction types and steps . Future research will likely focus on further elucidating these pathways and exploring the potential applications of cycloartanol in medicine and other fields .

properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABASAWVVRQMEU-YBXTVTTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycloartanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cycloartanol

CAS RN

4657-58-3
Record name Cycloartanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4657-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloartanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOARTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G6Q1IW86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cycloartanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

101 - 102 °C
Record name Cycloartanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
T Akihisa, R Hideshima, K Koike, Y Kimura… - Chemical and …, 1999 - jstage.jst.go.jp
… Compound 3 was identified as cycloartanol (20R) by spectroscopic comparison with an authentic compound. The structure of compound 2 (M" , m/z 428.4009, C30H520) was deter…
Number of citations: 14 www.jstage.jst.go.jp
N Akhtar, A Malik, N Afza, Y Badar - Journal of Natural Products, 1993 - ACS Publications
… those of 2 5-hydroxy cycloartanol, which is the corresponding … repeated crystallization from CHCl3/MeOH gave cycloartanol (… system to yield first an additional quantity of cycloartanol (15 …
Number of citations: 23 pubs.acs.org
HC Suárez, AC Cuéllar, RC Pita - Revista Cubana de Plantas …, 2011 - medigraphic.com
… Methods: it was obtained cycloartanol from dichloromethane extract modifying polarity of the … in literature to cycloartanol and found coincidence in majority of carbons compared. …
Number of citations: 8 www.medigraphic.com
O Gonyela, X Peter, JB Dewar… - Natural Product …, 2021 - Taylor & Francis
A novel cycloartanol (1) and an acylated Sutherlandioside D (2) together with two known cycloartane derivatives, Sutherlandioside B (3) and Sutherlandioside A (4), were isolated from …
Number of citations: 4 www.tandfonline.com
B Avula, YH Wang, TJ Smillie, X Fu, XC Li… - … of pharmaceutical and …, 2010 - Elsevier
This paper describes the first analytical method for the determination of four flavonoids (sutherlandins A–D) and four cycloartanol glycosides (sutherlandiosides A–D) from the aerial …
Number of citations: 72 www.sciencedirect.com
AD Patil, AJ Freyer, L Killmer, A Breen… - Natural Product …, 1997 - Taylor & Francis
As part of a search for novel inhibitors of Herpes Zoster protease, the MeOH extract of the green alga Tuemoya sp. was shown to be active. Bioassay-guided fractionation of the extract …
Number of citations: 14 www.tandfonline.com
GM Cabrera, M Gallo, AM Seldes - Journal of natural products, 1996 - ACS Publications
Investigation of the extract of Tillandsia usneoides afforded 26 cycloartane derivatives, including the following novel ones: (22E)-25,26,27-trisnor-3-oxocycloart-22-en-24-al, (24E)-3-…
Number of citations: 77 pubs.acs.org
M Govindan, SA Abbas, FJ Schmitz… - Journal of natural …, 1994 - ACS Publications
… pp60v" sr= led to the isolation of three new cycloartanol disulfates, 1-3, which show modest … , we have identified three sulfated cycloartanol derivatives from Tydemania expeditionis as …
Number of citations: 52 pubs.acs.org
W Kamisak, C Honda, K Suwa… - Magnetic resonance in …, 1987 - Wiley Online Library
Previously proposed 13 C NMR spectral assignments of cycloartenol (9,19‐cyclolanost‐24‐en‐3β‐ol) (1) and cycloartanol (9,19‐cyclolanostan‐3β‐3‐ol) (2) were re‐examined by …
A Imai, DC Lankin, D Nikolic, S Ahn… - Journal of natural …, 2016 - ACS Publications
Investigating the phytochemical equivalence of the aerial parts of Actaea racemosa (syn. Cimicifuga racemosa) relative to the widely used roots/rhizomes, this study provides a …
Number of citations: 19 pubs.acs.org

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